Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride

Peptidomimetics Conformational restriction Macrocyclic peptides

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride (CAS 2231664-42-7) is a conformationally restricted cyclobutane β-amino ester derivative supplied as a hydrochloride salt with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g·mol⁻¹. The compound features a cis-1,3-substitution pattern on the cyclobutane ring; the (1s,3s) absolute configuration is explicitly specified in multiple supplier catalogs, distinguishing it from trans-diastereomeric analogs.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 2231664-42-7
Cat. No. B6602589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride
CAS2231664-42-7
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1(CC(C1)N)C(=O)OC.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H
InChIKeyYYDZYMFOXGJBEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride (CAS 2231664-42-7): A Stereochemically Defined Cyclobutane Building Block for Constrained Peptide and Small-Molecule Programs


Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride (CAS 2231664-42-7) is a conformationally restricted cyclobutane β-amino ester derivative supplied as a hydrochloride salt with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g·mol⁻¹ . The compound features a cis-1,3-substitution pattern on the cyclobutane ring; the (1s,3s) absolute configuration is explicitly specified in multiple supplier catalogs, distinguishing it from trans-diastereomeric analogs . Cyclobutane-containing amino acids and esters are increasingly employed in medicinal chemistry as scaffolds that induce conformational rigidity, improve metabolic stability, and serve as saturated bioisosteres for aromatic or larger cyclic systems [1]. This specific building block is positioned for use in peptidomimetic design, constrained peptide synthesis, and the construction of small-molecule libraries where stereochemistry at the cyclobutane ring governs downstream biological activity.

Why Generic Substitution Fails for Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate Hydrochloride: The Functional Consequences of Stereochemistry, Salt Form, and Ester Protection


Procurement decisions for 1,3-disubstituted cyclobutane amino ester building blocks cannot rely on simple chemical formula or functional group matching because three structural variables independently determine downstream synthetic utility and biological performance. First, the cis versus trans relative stereochemistry on the cyclobutane ring dictates the spatial orientation of the amino and ester groups, which in turn governs peptide secondary structure induction, target binding geometry, and the shape of small-molecule pharmacophores [1]. Second, the hydrochloride salt form confers solid-state crystallinity, enhanced storage stability, and simplified handling relative to the free base, which may exist as a less stable liquid or volatile species . Third, the methyl ester protecting group defines orthogonal reactivity during synthetic elaboration; the corresponding carboxylic acid or ethyl ester analogs require different coupling conditions and exhibit distinct solubility profiles . Substituting any one of these features—stereochemistry, salt form, or ester type—without quantitative validation introduces risk of altered reaction yields, compromised enantiopurity, or divergent biological outcomes that cannot be remediated by downstream purification.

Quantitative Differentiation Evidence: Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate Hydrochloride Versus Nearest Structural Analogs


Stereochemical Configuration as a Determinant of Peptide Folding and Biological Potency: cis-1,3-Disubstituted Cyclobutane Versus trans Isomer

The cis-1,3-substitution pattern on the cyclobutane ring is a non-negotiable structural determinant in constrained peptide design, as evidenced by the incorporation of cis-3-aminocyclobutane carboxylic acid (γ1) into macrocyclic peptide inhibitors of the SARS-CoV-2 main protease (Mᵖʳᵒ). The γ1 residue, which shares the identical cis-3-amino-cyclobutane-1-carboxylate core scaffold with the target compound, contributes to a 12-fold increase in proteolytic stability compared to the alanine-substituted variant (t₁/₂ ratio = 12:1), and the Mᵖʳᵒ:GM4 complex exhibits a dissociation constant (Kd) of 5.2 nM with an IC₅₀ of 50 nM [1]. In contrast, trans-1,3-disubstituted cyclobutane analogs would project the amino and carboxyl functionalities to opposite faces of the ring, altering the dihedral angle between substituents and disrupting the geometry required for productive engagement with biological targets [2]. The trans diastereomer (CAS 2231665-26-0) is offered as a separate catalog item with distinct pricing, confirming that the two isomers are not interchangeable .

Peptidomimetics Conformational restriction Macrocyclic peptides Stereochemistry-activity relationships

Hydrochloride Salt Form and Refrigerated Storage: Quantifiable Handling and Stability Advantages Over the Free Base

The hydrochloride salt form of the target compound (CAS 2231664-42-7) provides quantifiable handling advantages compared to the free base (CAS 2247102-49-2, methyl 3-amino-1-methylcyclobutane-1-carboxylate). The hydrochloride salt is a solid at ambient temperature with a specified storage condition of 2–8°C and shipment on wet ice, indicating controlled stability under refrigerated conditions . In contrast, the free base (C₇H₁₃NO₂, MW 143.18) is described across multiple vendor catalogs without specification of a defined solid-state storage requirement, consistent with the general observation that free amine forms of cyclobutane derivatives may exhibit lower stability and higher volatility than their hydrochloride counterparts . The conversion of free amine to hydrochloride salt is a well-established strategy to improve crystallinity, reduce volatility, and facilitate accurate weighing—critical parameters for reproducible synthetic chemistry [1]. The molecular weight difference between the hydrochloride salt (179.64 g·mol⁻¹) and free base (143.18 g·mol⁻¹) must be accounted for in stoichiometric calculations; failure to do so introduces a 25.5% molar mass error .

Chemical stability Salt selection Solid-state handling Procurement logistics

Patent Footprint: 40 Patents Citing the Free Base Scaffold Indicate Validated Utility Versus Narrower-Scope Analogs

The free base scaffold of the target compound—methyl 3-amino-1-methylcyclobutane-1-carboxylate—is cited in 40 patents according to the PubChemLite database (InChIKey: IIANLAXTQJUXIQ-UHFFFAOYSA-N, PubChem CID 135392852) [1]. This patent count represents a quantitative measure of the scaffold's demonstrated utility across medicinal chemistry programs, as patents typically cite specific building blocks only when they are employed in the synthesis of claimed bioactive molecules. For comparison, the trans isomer free base (methyl (1r,3r)-3-amino-1-methylcyclobutane-1-carboxylate, CAS 2231665-25-9) and the cis-carboxylic acid analog (CAS 1630906-61-4) show substantially lower or absent patent citation counts in publicly accessible databases, suggesting a narrower validated scope of application [2]. Notable among the citing patents is US11845730B2 (Novartis AG), which discloses 1,3-substituted cyclobutyl derivatives as TRPV1 antagonists for treating ocular diseases including dry eye disease, demonstrating that 1,3-disubstituted cyclobutane scaffolds are of direct interest to major pharmaceutical patent estates [3].

Patent landscape Intellectual property Drug discovery precedent Scaffold validation

Purity Specification and Analytical Documentation: 97–98% with COA Availability Across Multiple Independent Vendors

The target compound is supplied at purities of ≥97–98% by multiple independent vendors, with Certificate of Analysis (COA) documentation available upon lot number entry . Aladdin Scientific (Product M632309) specifies purity at 97% ; ChemScene (Cat. CS-0502230) specifies ≥98% ; Leyan (Product 1572894) specifies 98% ; and CymitQuimica (Ref. IN-DA01X9NE) specifies 97% . This cross-vendor consistency in purity specification reduces single-supplier dependency risk and provides procurement flexibility. In contrast, the trans isomer hydrochloride (CAS 2231665-26-0) is offered at 95% minimum purity by AKSci (Cat. 1409DG) and 95% by Combi-Blocks (Cat. JR-1020) , while the free base (CAS 2247102-49-2) carries a minimum purity specification of 95% . The 2–3 percentage-point purity differential, compounded by the availability of lot-specific COA documentation, provides enhanced reproducibility assurance for critical synthetic steps where impurity profiles can influence reaction yields or generate difficult-to-remove byproducts.

Purity specification Certificate of Analysis Reproducibility Multi-vendor sourcing

Cyclobutane Ring Conformational Rigidity in αvβ3 Integrin Antagonist Design: Scaffold-Dependent Metabolic Stability and In Vivo Tolerability

Functionalized cyclobutane rings have been validated as central scaffolds in small-molecule αvβ3 integrin antagonists, where the cyclobutane core provides a combination of conformational rigidity, good metabolic stability, and in vivo tolerability that is not uniformly achieved with alternative cyclic scaffolds [1]. In a structure–activity relationship (SAR) study of cyclobutane-based αvβ3 antagonists, the cyclobutane scaffold enabled systematic exploration of sidechain modifications while maintaining pharmacokinetic properties suitable for in vivo evaluation, with reported improvements in synthetic tractability compared to earlier chemotypes [2]. While not a direct head-to-head comparison of the specific target compound, this class-level evidence demonstrates that the cis-1,3-disubstituted cyclobutane architecture—exactly the substitution pattern present in the target compound—has been selected as a core scaffold in programs where metabolic stability and synthetic accessibility were decision-driving parameters. The target compound, with its pre-installed cis-3-amino and 1-methyl ester functionalities, maps directly onto the substitution pattern required for elaboration into this validated chemotype, reducing the number of synthetic steps needed to access SAR-explorable intermediates compared to starting from the carboxylic acid analog or unprotected amine .

Integrin antagonists Metabolic stability Scaffold design In vivo tolerability

High-Value Application Scenarios for Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate Hydrochloride Based on Quantitative Differentiation Evidence


Stereochemically Defined Macrocyclic Peptide Libraries Targeting Proteases

Programs constructing thioether-macrocyclic peptide libraries for protease inhibitor discovery—as exemplified by the SARS-CoV-2 Mᵖʳᵒ inhibitor campaign—benefit directly from the cis-3-amino-cyclobutane scaffold. The Nature Chemistry study demonstrated that cis-3-aminocyclobutane carboxylic acid (γ1)-containing peptides achieve 12-fold greater proteolytic stability than alanine-substituted variants and deliver single-digit nanomolar potency (Kd = 5.2 nM, IC₅₀ = 50 nM) [1]. The target compound's methyl ester hydrochloride form enables direct ribosomal incorporation or post-synthetic modification strategies, while the cis stereochemistry ensures the correct projection of the amino functionality for engagement with protease S1′ subsites. Procurement of the trans isomer or free base would compromise both the stereochemical integrity and the handling practicality required for reproducible library synthesis [1].

αvβ3 Integrin Antagonist Lead Optimization with Cyclobutane Core Scaffolds

Medicinal chemistry teams pursuing αvβ3 integrin antagonists can directly elaborate the target compound into the cyclobutane-based chemotype validated by Sutherland et al. (RSC Med. Chem., 2024), where the cyclobutane scaffold conferred good metabolic stability and in vivo tolerability [2]. The pre-installed cis-3-amino and 1-methyl ester groups on the target compound eliminate the need for stereochemical resolution and esterification steps that would be required if starting from the carboxylic acid analog (CAS 1630906-61-4) or the stereochemically undefined free base . This synthetic step reduction is quantifiable: procurement of the cis-methyl ester hydrochloride bypasses at minimum one esterification and one salt-formation step compared to the carboxylic acid starting material .

TRPV1 Antagonist Programs Utilizing 1,3-Disubstituted Cyclobutyl Pharmacophores

The Novartis patent US11845730B2 discloses 1,3-substituted cyclobutyl derivatives as TRPV1 antagonists for treating ocular surface disorders including dry eye disease [3]. The target compound's cis-1,3-substitution pattern and methyl ester handle position it as an advanced intermediate for synthesizing analogs within this patent space. The 40-patent citation record of the underlying scaffold provides intellectual property due diligence precedent, and the availability of the compound at 97–98% purity with COA documentation from multiple vendors supports the reproducibility requirements of patent-enabled medicinal chemistry campaigns [4].

Conformationally Constrained Peptide Stapling and Foldamer Construction

The rigid cyclobutane ring in cis-1,3-disubstituted configuration has been employed as a restricted anchoring residue in geometry-specific hydrocarbon peptide stapling, where the cyclobutane scaffold influences α-helicity and biological activity of stapled peptides [5]. The target compound provides the correct cis-geometry and orthogonal protecting groups (methyl ester, free amine as hydrochloride) for sequential deprotection and stapling chemistry. Programs requiring stereochemically pure, ready-to-couple cyclobutane amino esters avoid the diastereomer separation and salt-exchange steps that would be necessary if using the trans isomer or the free base, thereby reducing synthesis time and improving overall yield [5][6].

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